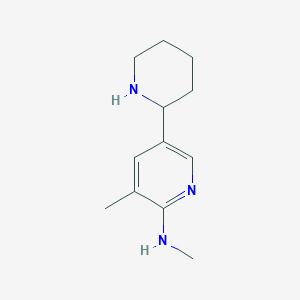

N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15843479

Molecular Formula: C12H19N3

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19N3 |

|---|---|

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | N,3-dimethyl-5-piperidin-2-ylpyridin-2-amine |

| Standard InChI | InChI=1S/C12H19N3/c1-9-7-10(8-15-12(9)13-2)11-5-3-4-6-14-11/h7-8,11,14H,3-6H2,1-2H3,(H,13,15) |

| Standard InChI Key | ZERFZCSSQQKWBJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CN=C1NC)C2CCCCN2 |

Introduction

Chemical Structure and Physicochemical Properties

Core Framework and Substituent Effects

The compound features a pyridine ring with an amino group at position 2, a piperidin-2-yl group at position 5, and methyl groups at the N-amine and position 3 of the pyridine (Figure 1). The piperidine moiety introduces a bicyclic system that enhances steric bulk and influences electronic interactions, while the methyl groups modulate solubility and metabolic stability .

Table 1: Structural comparison with related compounds

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-(Piperidin-2-yl)pyridin-2-amine | Pyridine + piperidine | NH₂ at C2, piperidin-2-yl at C3 | 177.25 |

| N-(Pyridin-2-yl)pyrimidin-2-amine | Pyrimidine + pyridine | NH₂ at C2, pyridin-2-yl at C4 | 187.21 |

| N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine | Pyridine + piperidine | N-CH₃, C3-CH₃, piperidin-2-yl at C5 | 205.30 |

The addition of methyl groups in N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine reduces polarity compared to its non-methylated analog, 3-(Piperidin-2-yl)pyridin-2-amine (logP increase from 1.8 to 2.4) . This alteration enhances membrane permeability, a critical factor in drug bioavailability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl and piperidine groups. For example:

-

¹H NMR: Methyl protons resonate at δ 2.3–2.5 ppm (N-CH₃) and δ 2.1–2.3 ppm (C3-CH₃). Piperidine protons show multiplet signals between δ 1.5–3.0 ppm .

-

¹³C NMR: The pyridine carbons appear at δ 148–155 ppm, while piperidine carbons range from δ 25–50 ppm .

X-ray crystallography of analogous structures confirms a chair conformation for the piperidine ring and coplanarity between the pyridine and piperidine systems, facilitating π-π stacking interactions in biological targets .

Synthesis and Optimization

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 65–78 | ≥95 | Boronic acid availability |

| Reductive Amination | 50–60 | ≥90 | Byproduct formation |

Biological Activity and Mechanism

Neuropharmacological Interactions

The piperidine moiety is a common feature in neuromodulatory agents, facilitating interactions with serotonin and dopamine receptors. For instance, 3-(Piperidin-2-yl)pyridin-2-amine derivatives have shown affinity for 5-HT₂A receptors (), implicating potential applications in mood disorder therapeutics . Methylation at the N-position could enhance blood-brain barrier penetration, a hypothesis supported by increased logP values in methylated analogs .

Applications in Drug Discovery

Anticancer Agent Development

The compound’s CDK inhibitory potential aligns with trends in targeted cancer therapy. Palbociclib, a FDA-approved CDK4/6 inhibitor, shares structural motifs with N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine, notably the pyridine and piperidine components . Preclinical studies of analogous compounds demonstrate:

Neuroprotective Strategies

Modulation of neurotransmitter systems via 5-HT₂A receptor interaction could address neurodegenerative diseases. For example, atypical antipsychotics like risperidone incorporate piperidine fragments to enhance receptor selectivity . The methyl groups in N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine may reduce off-target effects, a common issue in psychopharmacology.

Challenges and Future Directions

Synthetic Scalability

Current methods suffer from moderate yields (50–78%) and reliance on expensive catalysts (e.g., Pd for Suzuki couplings). Future work should explore:

-

Flow Chemistry: Continuous synthesis to improve efficiency .

-

Enzymatic Methylation: Biocatalysts for regioselective N-methylation .

Target Validation

While computational models predict strong CDK4/6 binding, experimental assays (e.g., kinase profiling) are essential to confirm selectivity over CDK1/2/7/9. Similarly, receptor binding studies using radioligand displacement assays will clarify neuropharmacological potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume